Ethisterone-13C2

Description

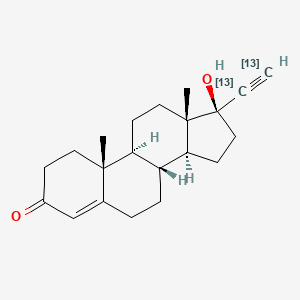

Ethisterone-13C2 is a stable isotope-labeled synthetic progestogen, specifically a ¹³C-labeled derivative of ethisterone (17α-ethynyltestosterone). Its molecular formula is C₂₁¹³C₂H₂₈O₂, with two carbon-13 atoms replacing natural carbon at the ethynyl group (C-17 position). It serves as a critical tracer in pharmacokinetic and metabolic studies, particularly for investigating steroid hormone pathways, due to its structural similarity to endogenous hormones like testosterone and progesterone. This compound is also a metabolite of danazol and an intermediate in the synthesis of spironolactone, a potassium-sparing diuretic.

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1+1,4+1 |

InChI Key |

CHNXZKVNWQUJIB-QBZTVGGJSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4([13C]#[13CH])O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethisterone-13C2 can be synthesized through various organic synthesis routes, involving the modification of testosterone or similar steroid structures. The key steps typically include:

Functional Group Modifications: Introduction of the ethynyl group at the 17α-position.

Isotopic Labeling: Incorporation of the 13C isotopes at specific positions in the steroid framework.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure the precise incorporation of 13C isotopes while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethisterone-13C2 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution Reactions: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation Products: this compound can be oxidized to form this compound-3-one.

Reduction Products: Reduction can yield this compound-17α-ol.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethisterone-13C2 is extensively used in scientific research due to its labeled isotopes, which facilitate the study of metabolic pathways and biochemical processes. Its applications include:

Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.

Biology: Employed in metabolic studies to track the fate of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism by which Ethisterone-13C2 exerts its effects involves its interaction with specific molecular targets and pathways. As a synthetic progestogen, it binds to progesterone receptors, influencing gene expression and cellular functions. The exact molecular pathways and targets can vary depending on the biological context and the specific research application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethisterone-13C2 with structurally or functionally related compounds, emphasizing isotopic labeling, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparisons

Structural and Isotopic Differences :

- This compound differs from Testosterone-3,4-13C2 in both functional groups (ethynyl at C17 vs. hydroxyl at C17) and isotopic labeling positions. The ¹³C labels in this compound are at the ethynyl group, enabling precise tracking of progestogen metabolism, whereas Testosterone-13C2 labels at C3 and C4 facilitate studies on androgen biosynthesis.

- Unlike Danazol (a synthetic ethisterone derivative with an isoxazole ring), this compound lacks additional functional modifications, making it a purer tracer for metabolic studies.

- Synthetic and Metabolic Roles: this compound is a precursor in Spironolactone synthesis. Its isotopic labeling aids in elucidating reaction mechanisms and intermediate stability during spironolactone production. Z-Guggulsterone, though structurally similar (C21 steroid backbone), is derived from plant resins and lacks isotopic labeling. Its primary applications in cholesterol management contrast with this compound’s research-focused roles.

- Research Utility: this compound’s isotopic labeling minimizes interference in mass spectrometry assays, enhancing detection sensitivity in hormone metabolism studies. In contrast, non-labeled analogs like Danazol or Z-Guggulsterone require alternative analytical methods (e.g., immunoassays).

Q & A

Q. What are the key considerations for synthesizing and characterizing Ethisterone-13C2 to ensure isotopic purity?

Methodological Answer:

- Synthesis requires precise control of isotopic labeling during precursor selection and reaction conditions. For characterization, use High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass shifts (e.g., +2 Da for 13C2), paired with <sup>13</sup>C-NMR to verify isotopic incorporation at specific carbon positions .

- Ensure purity via HPLC coupled with UV/Vis or tandem MS, with calibration against unlabeled Ethisterone. Document all synthetic steps, including solvent systems and purification methods, to enable reproducibility .

Q. How should researchers design in vitro assays to study this compound metabolism in hepatic microsomes?

Methodological Answer:

- Use a time-course experimental design with negative controls (e.g., heat-inactivated microsomes) and positive controls (e.g., known CYP3A4 substrates). Quantify metabolites via LC-MS/MS, comparing retention times and fragmentation patterns to unlabeled standards .

- Include isotopic correction factors in data analysis to account for natural abundance <sup>13</sup>C interference. Validate assay sensitivity using spiked matrices and report limits of detection/quantification .

Advanced Research Questions

Q. What methodologies address discrepancies in reported binding affinities of this compound to steroid receptors across studies?

Methodological Answer:

- Conduct competitive binding assays under standardized conditions (pH, temperature, buffer composition) with radiolabeled reference ligands (e.g., <sup>3</sup>H-R5020 for progesterone receptors). Use Scatchard analysis to calculate Kd values and compare results against non-isotopic Ethisterone to isolate isotope effects .

- Evaluate potential confounding factors, such as receptor subtype specificity (e.g., PR-A vs. PR-B) or allosteric modulation, using siRNA knockdown or co-incubation with antagonists. Cross-validate findings with structural modeling (e.g., molecular docking) .

Q. How can isotope effects influence the pharmacokinetic (PK) profiling of this compound in vivo?

Methodological Answer:

- Perform comparative PK studies in animal models using both labeled and unlabeled Ethisterone. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Monitor isotopic fractionation via MS to detect kinetic isotope effects (KIE) in metabolic clearance .

- For advanced modeling, apply physiologically based pharmacokinetic (PBPK) simulations to isolate isotope-specific parameters, such as altered hepatic extraction ratios or tissue distribution .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

- Design a factorial stability study testing temperature (-80°C to 25°C), humidity (0–75% RH), and light exposure. Use ANOVA to identify significant degradation factors. Quantify degradation products via stability-indicating methods (e.g., UPLC-QTOF) and correlate with Arrhenius kinetics for shelf-life predictions .

- Address discordant literature by meta-analyzing degradation rates, adjusting for methodological variables (e.g., solvent composition, container material) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting dose-response variability in this compound bioactivity assays?

Methodological Answer:

- Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals, especially for small sample sizes. Report variability metrics (e.g., coefficient of variation) and outliers via Grubbs’ test .

- For multi-experiment datasets, use mixed-effects models to account for batch-to-batch variability in cell lines or reagents .

Q. How should researchers validate the specificity of antibodies used in this compound immunoassays?

Methodological Answer:

- Perform cross-reactivity panels with structurally related steroids (e.g., progesterone, testosterone) and their 13C-labeled analogs. Use surface plasmon resonance (SPR) or ELISA to quantify antibody binding affinities. Confirm specificity via competitive inhibition assays with excess unlabeled analyte .

- For immunohistochemistry, include tissue sections from knockout models (e.g., PR-null mice) as negative controls .

Ethical and Reproducibility Standards

Q. What protocols ensure ethical compliance and reproducibility in preclinical studies of this compound?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for animal studies: report sample size justifications, randomization methods, and blinding protocols. Share raw data (e.g., LC-MS chromatograms, receptor binding curves) in supplementary materials with metadata annotations .

- For cell-based assays, document passage numbers, mycoplasma testing, and culture conditions (e.g., serum batch, CO2 levels) to mitigate biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.